![molecular formula C22H28O6 B019567 [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol CAS No. 67560-68-3](/img/structure/B19567.png)

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol

Übersicht

Beschreibung

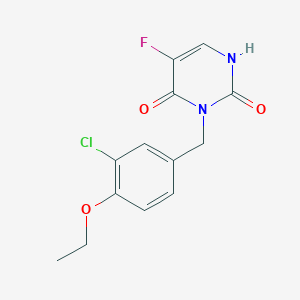

The compound “[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol” is also known as Lariciresinol dimethyl ether . It has a molecular formula of C22H28O6 .

Physical and Chemical Properties The compound has an average mass of 388.454 Da and a monoisotopic mass of 388.188599 Da . It has a density of 1.2±0.1 g/cm³, a boiling point of 528.4±50.0 °C at 760 mmHg, and a flash point of 273.4±30.1 °C . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Hypertrophic Scar Treatment

Lariciresinol dimethyl ether has been studied for its effects on hypertrophic scars, which are characterized by excessive fibrosis of the skin. The compound has shown promise in preventing the accumulation of collagen, thereby reducing the protein expression of various collagen biomarkers. This action is crucial as it can potentially inhibit the formation of hypertrophic scars, which are a significant therapeutic concern, especially among burn victims .

Apoptosis Induction in Skin Fibroblasts

Research indicates that Lariciresinol dimethyl ether can initiate apoptosis, or programmed cell death, in human skin fibroblasts. This is particularly important for controlling the proliferation of fibroblasts that contribute to scar formation. The compound was observed to arrest the cell life cycle at the G2/M phase, which is a critical control point before cells enter mitosis .

Inhibition of Fibroblast Migration and Invasion

In addition to inducing apoptosis, Lariciresinol dimethyl ether has been shown to inhibit the migration and invasion of hypertrophic scar fibroblasts. This is significant in wound healing, as uncontrolled fibroblast activity can lead to scarring. By suppressing these functions, Lariciresinol dimethyl ether could be a valuable agent in managing wound healing processes .

Potential Role in Extracellular Matrix Modulation

The extracellular matrix (ECM) plays a vital role in tissue repair and scarring. Lariciresinol dimethyl ether’s ability to suppress the ECM’s activity suggests a potential application in modulating the ECM during wound healing. This could lead to improved outcomes in the treatment of scars and fibrotic conditions .

Collagen Accumulation Prevention

The prevention of collagen accumulation is another potential application of Lariciresinol dimethyl ether. By reducing the expression of collagen biomarkers, it may help in managing conditions where collagen overproduction is a problem, such as in certain skin disorders and fibrotic diseases .

Cell Cycle Arrest in G2/M Phase

The ability of Lariciresinol dimethyl ether to arrest the cell cycle in the G2/M phase could have implications beyond scar treatment. This property could be explored for its potential in controlling the growth of various cell types, particularly in pathological conditions where cell proliferation is an issue .

Wirkmechanismus

Target of Action

Lariciresinol dimethyl ether primarily targets hypertrophic scar fibroblasts . It also binds to an enzyme complex involved in the production of infectious diseases, including HIV-1, influenza virus, and other viruses .

Mode of Action

Lariciresinol dimethyl ether interacts with its targets by preventing the accumulation of collagen in a concentration-dependent manner . It reduces the protein expression of various collagen biomarkers . The compound also initiates programmed cell death, known as apoptosis, in human skin fibroblasts by arresting the progression of the cell life cycle specifically at the G2/M phase .

Biochemical Pathways

Lariciresinol dimethyl ether is involved in the lignan biosynthesis pathway. Pinoresinol–lariciresinol reductases (PLRs) are enzymes that catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol . This represents the entry point for the synthesis of all 8–8′ lignans derived from pinoresinol .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water

Result of Action

The action of Lariciresinol dimethyl ether results in the prevention of collagen accumulation, initiation of apoptosis in human skin fibroblasts, and inhibition of the migration and invasion of hypertrophic scar fibroblasts . These effects suggest a potential therapeutic role for Lariciresinol dimethyl ether in the treatment of hypertrophic scars by effectively suppressing the extracellular matrix’s activity and multiple functions of fibroblasts .

Eigenschaften

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3/t16-,17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWPHVUFQNWITL-PNLZDCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217892 | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |

CAS RN |

67560-68-3 | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067560683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

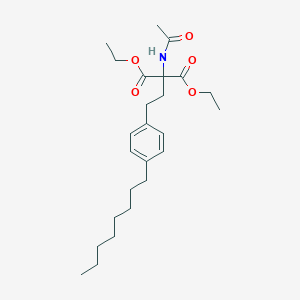

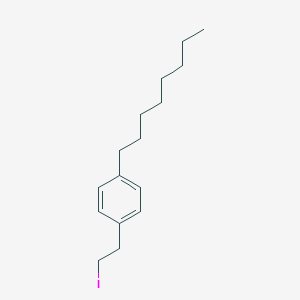

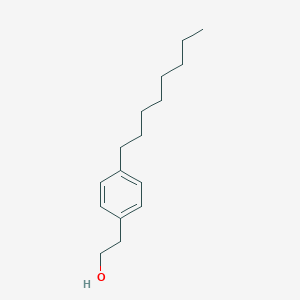

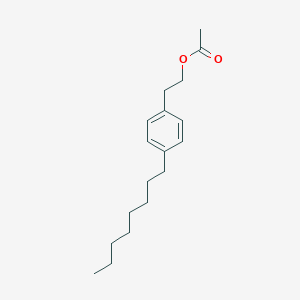

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)